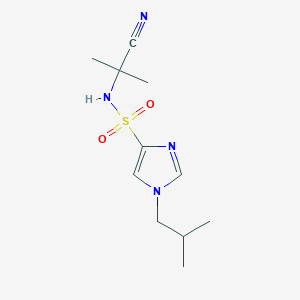
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide, also known as CPI-455, is a small molecule inhibitor that has shown promising results in scientific research. It belongs to the class of imidazole-based inhibitors and has been studied for its potential in treating various diseases.
Wirkmechanismus
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide inhibits the activity of G9a by binding to its catalytic domain. This prevents G9a from methylating histone H3 at lysine 9, which leads to changes in gene expression. The inhibition of G9a by this compound has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on G9a, which makes it a promising drug candidate for treating various diseases. It has been found to induce apoptosis in cancer cells and reduce inflammation in animal models. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide in lab experiments include its selectivity for G9a, its ability to induce apoptosis in cancer cells, and its potential in treating various diseases. However, the limitations of using this compound include its low solubility, which can make it difficult to use in certain experiments, and its potential toxicity, which requires careful dosing.
Zukünftige Richtungen
There are several future directions for research on N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models to determine the optimal dosing and administration route. Additionally, further studies are needed to investigate the potential of this compound in treating specific diseases such as cancer and inflammation. Finally, the development of more selective and potent G9a inhibitors based on the structure of this compound is an area of active research.
Synthesemethoden
The synthesis of N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide involves a series of chemical reactions. It starts with the reaction of 2-methylpropylamine with 2-bromoacetone to form N-(2-methylpropyl)acetamide. This is followed by the reaction of N-(2-methylpropyl)acetamide with sodium azide to form N-(2-methylpropyl)azidoacetamide. The final step involves the reaction of N-(2-methylpropyl)azidoacetamide with 2-cyanopropan-2-ylsulfonyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide has been studied for its potential in treating various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of the enzyme histone lysine methyltransferase G9a, which plays a key role in gene regulation. Inhibition of G9a has been shown to have therapeutic potential in cancer and other diseases.
Eigenschaften
IUPAC Name |
N-(2-cyanopropan-2-yl)-1-(2-methylpropyl)imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-9(2)5-15-6-10(13-8-15)18(16,17)14-11(3,4)7-12/h6,8-9,14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGUVMURSZVEQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(N=C1)S(=O)(=O)NC(C)(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

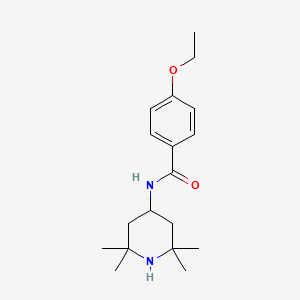
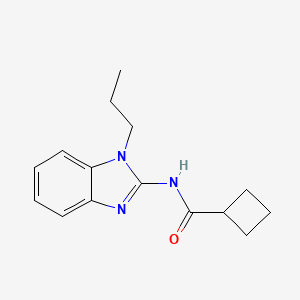
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B7636937.png)
![7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one](/img/structure/B7636944.png)
![2-[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7636949.png)

![3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile](/img/structure/B7636966.png)
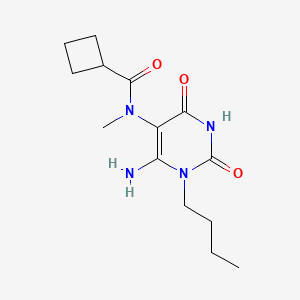
![[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B7636974.png)
![3-[(3-Methylcyclohexyl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7636988.png)
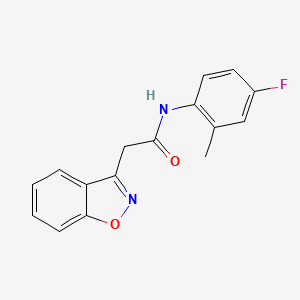
![N-(2-ethoxyphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7637001.png)
![N,4-dimethyl-2-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7637009.png)
